Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate hydrochloride
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Overview
Description
Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate hydrochloride is a chemical compound with the molecular formula C6H10N4O2·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its versatility in organic synthesis and medicinal chemistry, often serving as a precursor for more complex heterocyclic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate hydrochloride typically involves the reaction of ethyl 3,5-diamino-1H-pyrazole-4-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the use of solvents such as ethanol or methanol and requires careful temperature control to avoid decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized for large-scale production, often involving continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and oxides. These products are often used as intermediates in the synthesis of more complex organic compounds .
Scientific Research Applications
Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
3,5-Diamino-1H-pyrazole-4-carboxylate: Similar in structure but lacks the ethyl group.
Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate: Similar but without the hydrochloride salt.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: A nitrogen-rich energetic material with different applications
Uniqueness
Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications in research and industry .
Properties
Molecular Formula |
C6H11ClN4O2 |
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Molecular Weight |
206.63 g/mol |
IUPAC Name |
ethyl 3,5-diamino-1H-pyrazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H10N4O2.ClH/c1-2-12-6(11)3-4(7)9-10-5(3)8;/h2H2,1H3,(H5,7,8,9,10);1H |
InChI Key |
AJAZPRGWEVPRKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1N)N.Cl |
Origin of Product |
United States |
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